Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate
CAS No.: 112545-98-9
Cat. No.: VC21283255
Molecular Formula: C11H12F2O3
Molecular Weight: 230.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112545-98-9 |
|---|---|
| Molecular Formula | C11H12F2O3 |
| Molecular Weight | 230.21 g/mol |
| IUPAC Name | ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate |
| Standard InChI | InChI=1S/C11H12F2O3/c1-3-16-10(14)11(12,13)8-4-6-9(15-2)7-5-8/h4-7H,3H2,1-2H3 |
| Standard InChI Key | NYSRHWGDMXRSMT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C1=CC=C(C=C1)OC)(F)F |
| Canonical SMILES | CCOC(=O)C(C1=CC=C(C=C1)OC)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate features a central acetoxy group flanked by two fluorine atoms and a 4-methoxyphenyl substituent. The compound’s structure is defined by the following identifiers:
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IUPAC Name: Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate
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SMILES:
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InChIKey:
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 230.21 g/mol |
| CAS Number | 112545-98-9 |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Density | Not reported |
| Solubility | Likely soluble in organic solvents |
The difluoromethyl group () enhances metabolic stability and electron-withdrawing effects, while the 4-methoxyphenyl group contributes to π-π stacking interactions and solubility modulation .
Synthesis and Methodological Advances
The synthesis of ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate typically involves nucleophilic substitution or esterification reactions. A representative protocol, adapted from methods for analogous difluoroacetates, involves:
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Reaction of 4-methoxyphenylmagnesium bromide with ethyl bromodifluoroacetate in anhydrous tetrahydrofuran (THF) under inert atmosphere.
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Quenching with aqueous ammonium chloride and purification via silica gel chromatography .
Table 2: Representative Synthesis Conditions
| Parameter | Details |
|---|---|
| Precursors | 4-Methoxyphenylmagnesium bromide, ethyl bromodifluoroacetate |
| Solvent | THF or DMSO |
| Temperature | Room temperature to 60°C |
| Catalyst | None (stoichiometric base) |
| Yield | ~83% (based on analogous routes) |
Alternative routes utilize difluoroacetic acid derivatives coupled with 4-methoxyphenyl precursors under Mitsunobu or Ullmann conditions, though yields vary depending on substituent electronics .
Applications in Organic Synthesis
This compound serves as a versatile building block in medicinal chemistry:
Drug Discovery
The difluoromethyl group is prized for its ability to mimic hydroxyl or carbonyl groups while resisting metabolic oxidation. For instance, derivatives of this compound have been explored as protease inhibitors or kinase modulators, leveraging the 4-methoxyphenyl group for target binding .
Material Science
In polymer chemistry, the compound’s fluorine content improves thermal stability and reduces dielectric constants, making it useful in fluorinated coatings or adhesives.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure:
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